3-(4-Formylphenyl)-propionic acid tert-butyl ester
Overview
Description
“3-(4-Formylphenyl)-propionic acid tert-butyl ester” is a chemical compound with the molecular formula C12H15NO3 . It is also known by other names such as “tert-Butyl 4-formylphenylcarbamate” and "(4-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER" . The compound has a molecular weight of 221.25 g/mol .
Molecular Structure Analysis
The molecular structure of “3-(4-Formylphenyl)-propionic acid tert-butyl ester” includes a carbamate group (OC(=O)N), a formyl group (C=O), and a tert-butyl group (C(CH3)3) . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Formylphenyl)-propionic acid tert-butyl ester” include a molecular weight of 221.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .Scientific Research Applications
Synthesis and Complexation Behavior
The compound 3-(4-Formylphenyl)-propionic acid tert-butyl ester has been involved in the synthesis of new ligands and catalysts in organometallic chemistry. Specifically, it was used in the synthesis of a new diphosphite ligand which, when combined with rhodium, showed promising results in the hydroformylation of styrenes. This synthesis approach also led to the creation of new chelate metal complexes with metals like rhodium, palladium, and platinum, opening doors to a variety of applications in catalysis and material sciences (Mikhel et al., 2011).
Antioxidant Properties and Lubrication
Research has also focused on the antioxidant properties of similar compounds. For instance, antioxidant-modified esters synthesized with 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate were shown to be potential candidates for lubricating base oil due to their excellent thermal oxidation stability and antioxidation properties (Jing, 2012). Furthermore, polyolefin elastomer grafted with unsaturated hindered phenol esters derived from 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid demonstrated enhanced antioxidant behavior and potential for prolonging the thermal stability of polymers (Manteghi et al., 2016).
Chemical Synthesis and Material Science
In material science, the compound played a role in the synthesis of a new intermolecular complex antioxidant, showcasing improved properties for industrial applications, such as in polypropylene (PP) to enhance its fluidity (Lijuan, 2008). Additionally, in the field of synthetic chemistry, the compound was involved in the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid, an intermediate that holds significance for the structural-activity relationship studies of antitumor antibiotics (Li et al., 2013).
properties
IUPAC Name |
tert-butyl 3-(4-formylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-7,10H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDFDOWBTQTZSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Formylphenyl)-propionic acid tert-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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